REACTION_SMILES
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[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[F:5][c:6]1[c:7]([N+:16](=[O:17])[O-:18])[cH:8][c:9]([C:12]([F:13])([F:14])[F:15])[cH:10][cH:11]1.[NH2:1][CH2:2][CH2:3][OH:4]>>[NH:1]([CH2:2][CH2:3][OH:4])[c:6]1[c:7]([N+:16](=[O:17])[O-:18])[cH:8][c:9]([C:12]([F:13])([F:14])[F:15])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(C(F)(F)F)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(C(F)(F)F)ccc1NCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |